molecular formula C22H29NO3 B033140 Daphnilongeranin C CAS No. 750649-07-1

Daphnilongeranin C

Cat. No. B033140
CAS RN: 750649-07-1
M. Wt: 355.5 g/mol
InChI Key: JOODVMXQKVRURX-ROEHNZSPSA-N
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Description

Synthesis Analysis

The synthesis of Daphnilongeranin B, a closely related compound, involved an efficient approach to construct its 6,6,5,7-tetracyclic core. This process utilized a gold(I)-catalyzed Conia-ene reaction for the 6,6-bicyclic system and diastereoselective Michael addition reactions for the 5- and 7-membered rings (Xiaochun Xiong et al., 2014). Another study describes the first asymmetric total synthesis of Daphnilongeranin B, featuring an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization (Xiaoming Chen et al., 2018).

Molecular Structure Analysis

Daphnilongeranin C, as part of the Daphniphyllum alkaloids, likely features a complex molecular structure typical of this class. The Daphniphyllum alkaloids are known for their cagelike backbones and hexacyclic structures, often with several stereocenters, indicating a high degree of stereochemical complexity (Xiaoming Chen et al., 2018).

Chemical Reactions and Properties

Research on Daphniphyllum alkaloids highlights the intricate reactions involved in their synthesis, such as the Pauson-Khand reaction, which is key for constructing their complex frameworks. These reactions often involve multiple steps, including cyclizations and rearrangements, to achieve the desired structural complexity (Cedric L. Hugelshofer et al., 2019).

Physical Properties Analysis

While specific details on the physical properties of Daphnilongeranin C are not available, related Daphniphyllum alkaloids exhibit characteristics such as crystallinity and optical activity due to their complex chiral structures. The physical properties are often studied through techniques like X-ray crystallography to determine their precise molecular configurations.

Chemical Properties Analysis

The chemical properties of Daphniphyllum alkaloids, including Daphnilongeranin C, are influenced by their unique structures. These compounds typically show a range of biological activities, which can be attributed to their interaction with biological molecules. The specific chemical behaviors, such as reactivity and stability, are determined by the functional groups present and the overall molecular framework.

References

Scientific Research Applications

  • Alkaloid Composition and Structure Analysis

    • Daphnilongeranin C, along with other alkaloids, was identified in the fruits and leaves of Daphniphyllum longeracemosum, showcasing its role in the plant's unique alkaloid composition. The study focused on the isolation and structural determination of these alkaloids, contributing to our understanding of the chemical diversity in plants (Li et al., 2006).
  • Novel Alkaloid Synthesis and Structure Elucidation

    • New Daphniphyllum alkaloids, including daphnilongeranins A-D and daphnilongeranin C, were isolated, and their structures were elucidated using spectroscopic data and chemical methods. This research contributes to the broader understanding of alkaloid chemistry and potential applications in pharmacology and biochemistry (Yang et al., 2006).
  • Structural and Synthetic Studies

    • The study of daphnilongeranin C involves exploring its complex chemical structure and the synthesis of its core components. These investigations are crucial for understanding the chemical nature of such alkaloids and their potential synthetic applications (Xiong et al., 2014).
  • Biosynthetic Pathway Exploration

    • Research on daphnilongeranin C and related alkaloids includes exploring their biosynthetic pathways. Understanding these pathways can provide insights into the natural synthesis of complex molecules and has implications for biotechnology and synthetic biology (Di et al., 2006).

Safety and Hazards

When handling Daphnilongeranin C, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVMXQKVRURX-ROEHNZSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnilongeranin C

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